molecular formula C8H8Cl2O2 B1315513 (4,5-Dichloro-1,2-phenylene)dimethanol CAS No. 24006-92-6

(4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No. B1315513
M. Wt: 207.05 g/mol
InChI Key: WSCRUXVCUXHCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513466B2

Procedure details

To a dry 500 mL three-necked flask equipped with a thermometer and a dropping funnel, was added a solution of dry CH2Cl2 (60 mL) and oxalyl chloride (2.7 mL, 34.35 mmol) under Ar. The stirred solution was cooled to −78° C. and a solution of DMSO (4.24 mL, 59.67 mmol) in CH2Cl2 (10 mL) was added dropwise. The solution was stirred for 3-5 min. and 4,5-dichlorobenzene-1,2-dimethanol (2.0 g, 9.71 mmol) dissolved in CH2Cl2-DMSO mixture (25 mL) was added dropwise. The reaction was allowed to continue for 0.5 h and then triethylamine (24 mL, 0.18 mol) was slowly added at −78° C. the reaction mixture was allowed to stir for 10 min. and then slowly warmed to RT. Ice-cold water (50 mL) was added to the reaction mixture and the aqueous layer extracted with CH2Cl2 (2×50 mL) and then dried over CaCl2. Removal of solvent gave the yellow solids of 4,5-dichlorobenzene-1,2-dicarbaldehyde in 78% yield (1.53 g). 1H NMR (500 MHz, CDCl3): δ 10.46 (s, 2H), 8.05 (s, 2H). 13C NMR (125.68 MHz, CDCl3): δ 189.92, 139.07, 135.32, 133.08.
Name
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 DMSO
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH2:21][OH:22])[C:15]([CH2:19][OH:20])=[CH:16][C:17]=1[Cl:18].C(N(CC)CC)C>C(Cl)Cl.C(Cl)Cl.CS(C)=O>[Cl:11][C:12]1[CH:13]=[C:14]([CH:21]=[O:22])[C:15]([CH:19]=[O:20])=[CH:16][C:17]=1[Cl:18] |f:5.6|

Inputs

Step One
Name
Quantity
4.24 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=CC1Cl)CO)CO
Name
CH2Cl2 DMSO
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl.CS(=O)C
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Ice
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 3-5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 500 mL three-necked flask equipped with a thermometer and a dropping funnel
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
to continue for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
to stir for 10 min.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to RT
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaCl2
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
4 (± 1) min
Name
Type
product
Smiles
ClC=1C=C(C(=CC1Cl)C=O)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.